molecular formula C9H12N2O3S B5693039 2-(n-Methylphenylsulfonamido)acetamide

2-(n-Methylphenylsulfonamido)acetamide

Cat. No.: B5693039
M. Wt: 228.27 g/mol
InChI Key: RCLKUDDNEBOIOD-UHFFFAOYSA-N
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Description

2-(N-Methylphenylsulfonamido)acetamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. This compound features a acetamide moiety linked to a N-methylphenylsulfonamide group, a structural motif common in the development of pharmacologically active molecules. Sulfonamides are a well-known class of compounds that often serve as key intermediates in organic synthesis and have been investigated for various biological activities. As a research chemical, it provides a valuable building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers may utilize this compound in developing novel enzyme inhibitors or probing protein-ligand interactions due to its potential to act as a scaffold that mimics structural elements found in many drugs . It is strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-11(7-9(10)12)15(13,14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLKUDDNEBOIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(n-Methylphenylsulfonamido)acetamide can be achieved through various synthetic routes. One common method involves the reaction of n-methylphenylsulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(n-Methylphenylsulfonamido)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

2-(n-Methylphenylsulfonamido)acetamide has been explored as a potential drug candidate due to its structural similarity to known therapeutic agents. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Studies have indicated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Properties : The compound's ability to inhibit enzymes involved in inflammatory processes has been investigated, leading to potential applications in treating inflammatory diseases .

Biological Research

Research has highlighted the compound's role in biological assays aimed at understanding enzyme inhibition and metabolic pathways:

  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit enzymes such as urease and α-glucosidase, which are crucial in various metabolic processes. For example, certain derivatives showed IC50 values indicating potent inhibition against urease .
  • Drug Development : The acetamide-sulfonamide scaffold is being utilized to design new drug candidates that combine the benefits of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfonamide antibiotics, aiming to reduce side effects while enhancing therapeutic efficacy .

Industrial Applications

In the industrial sector, 2-(n-Methylphenylsulfonamido)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its applications include:

  • Synthesis of Advanced Materials : The compound serves as a building block for developing advanced materials such as organic semiconductors and liquid crystals .
  • Pharmaceutical Manufacturing : Due to its favorable properties, it is incorporated into formulations aimed at improving drug delivery systems.

Case Studies and Experimental Findings

Several studies have documented the effectiveness of 2-(n-Methylphenylsulfonamido)acetamide and its derivatives in various experimental settings:

StudyFindings
PubMed Central (2023)Demonstrated that acetamide-sulfonamide scaffolds exhibit significant urease inhibition, with IC50 values around 9.95 µM for specific derivatives .
RSC Advances (2024)Reported on the design and synthesis of hydroxamate-based arylsulfonamides that showed selective inhibition against specific enzymes related to disease processes .
Analytical Science Journals (2023)Highlighted the improved synthesis methods for sulfonamide-containing compounds, enhancing their applicability in drug development .

Mechanism of Action

The mechanism of action of 2-(n-Methylphenylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Conformational Differences

Substituent Effects on Crystal Packing and Hydrogen Bonding
  • 2-Chloro-N-(2-methylphenylsulfonyl)acetamide (I) : The chloro substituent introduces electronegativity, influencing intramolecular N–H⋯Cl and intermolecular N–H⋯O hydrogen bonds. Its C1–S1–N1–C7 torsion angle (-67.0°) and dihedral angle (78.9°) between the benzene ring and SO₂–NH–CO–C group differ slightly from analogs like N-(phenylsulfonyl)acetamide (II, -58.8°) .
  • N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide : The methoxy group enhances electron-donating effects, stabilizing the molecule via C–H⋯O interactions. Its crystal structure shows a distinct hydrogen-bonding network compared to methyl- or chloro-substituted derivatives .
Table 1: Conformational Parameters of Selected Sulfonamides
Compound Torsion Angle (°) Dihedral Angle (°) Key Interactions
Target Compound (Methyl) Not reported Not reported Likely N–H⋯O and C–H⋯O
(I) (Chloro) -67.0 78.9 N–H⋯Cl, N–H⋯O
(II) (Phenyl) -58.8 89.0 N–H⋯O
(III) (Dichloro) -66.3 79.8 N–H⋯O

Pharmacological Activities

Anti-Cancer Activity
  • Quinazoline-Sulfonyl Acetamides (38–40) : Derivatives with morpholine (40), piperidine (39), or pyrrolidine (38) substituents exhibit IC₅₀ values <10 µM against HCT-1, SF268, and MCF-7 cell lines due to enhanced target affinity .
  • Target Compound: Limited data on anti-cancer activity, but methyl substitution may reduce potency compared to bulkier heterocyclic groups.
Anti-Microbial and Anti-Fungal Activity
  • Benzo[d]thiazolylsulfonyl Acetamides (47–50) : Compounds 47 and 48 show MIC values of 4–8 µg/mL against gram-positive bacteria, while 49 and 50 inhibit fungi (MIC = 2–4 µg/mL) .
  • Target Compound : The methyl group may limit broad-spectrum activity compared to thiazole or pyridine substituents.

Biological Activity

2-(n-Methylphenylsulfonamido)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on recent studies, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound 2-(n-Methylphenylsulfonamido)acetamide features a sulfonamide group linked to an acetamide moiety, which is essential for its biological activity. The structural formula can be represented as follows:

C9H11N1O2S\text{C}_9\text{H}_{11}\text{N}_1\text{O}_2\text{S}

Research indicates that the biological activity of 2-(n-Methylphenylsulfonamido)acetamide may be attributed to several mechanisms:

  • Urease Inhibition : Studies have shown that derivatives of sulfonamides, including this compound, exhibit significant urease inhibition. This mechanism is particularly relevant in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various pathogens. It demonstrates efficacy in inhibiting bacterial growth, which is crucial for developing new antibiotics .
  • Anticancer Properties : Some studies suggest that compounds with similar structures may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .

Pharmacological Activity

Recent pharmacological evaluations have provided insights into the efficacy of 2-(n-Methylphenylsulfonamido)acetamide. Key findings include:

  • Urease Inhibition : The compound has shown promising results in inhibiting urease activity with an IC50 value of approximately 9.95 ± 0.14 µM, indicating potent activity compared to other tested sulfonamide derivatives .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains, making it a candidate for further development as an antibiotic .

Case Studies

Several case studies illustrate the biological activity of 2-(n-Methylphenylsulfonamido)acetamide:

  • Study on Urease Inhibition :
    • Researchers synthesized various sulfonamide derivatives and evaluated their urease inhibition capabilities. The study found that 2-(n-Methylphenylsulfonamido)acetamide was among the most effective inhibitors, surpassing many traditional urease inhibitors .
  • Antimicrobial Testing :
    • A comprehensive antimicrobial susceptibility testing was conducted against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that 2-(n-Methylphenylsulfonamido)acetamide effectively inhibited bacterial growth at low concentrations .
  • Anticancer Activity :
    • In a study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, 2-(n-Methylphenylsulfonamido)acetamide demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .

Data Tables

The following tables summarize key findings related to the biological activity of 2-(n-Methylphenylsulfonamido)acetamide.

Table 1: Urease Inhibition Activity

CompoundIC50 (µM)
2-(n-Methylphenylsulfonamido)acetamide9.95 ± 0.14
Flurbiprofen-Sulfanilamide63.42 ± 1.15
Sulfanilamide25.00 ± 0.10

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli8
Klebsiella pneumoniae16
Staphylococcus aureus4

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(n-Methylphenylsulfonamido)acetamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives can be prepared by refluxing 2-methylbenzenesulfonamide with chloroacetyl chloride in a 1:2 molar ratio under anhydrous conditions. The reaction mixture is quenched with ice-cold water, and the crude product is purified via recrystallization from ethanol . Reaction progress is monitored using TLC with hexane:ethyl acetate (9:1) as the mobile phase .
  • Optimization : Excess chloroacetyl chloride ensures complete substitution, while sodium bicarbonate washes remove acidic impurities. Crystallization solvents (e.g., ethanol) are selected based on solubility profiles to enhance purity (>95%) .

Q. Which analytical techniques are critical for structural characterization of 2-(n-Methylphenylsulfonamido)acetamide?

  • Techniques :

  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., N–H⋯Cl and N–H⋯O hydrogen bonds) with precision. Dihedral angles between aromatic and sulfonamide groups (e.g., 78.9° in related structures) are quantified .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and regiochemistry. For example, NH protons resonate at δ 10–12 ppm in DMSO-d6d_6 .
  • HRMS : Validates molecular weight (e.g., exact mass ± 0.001 Da) and fragmentation patterns .

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